Iodoaminopotentidine
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Overview
Description
Iodoaminopotentidine is a synthetic organic compound known for its high affinity and selectivity for the histamine H2 receptor. It is often used as a radioligand in scientific research due to its ability to bind specifically to these receptors . This compound is particularly valuable in the study of histamine receptors and their role in various physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iodoaminopotentidine involves several steps, starting with the preparation of aminopotentidine, which is then iodinated to produce this compound. The key steps include:
Preparation of Aminopotentidine: This involves the reaction of 4-amino-N-[2-[(cyanoamino)[[3-[3-(1-piperidinylmethyl)phenoxy]propyl]imino]methyl]amino]ethyl]benzamide with appropriate reagents under controlled conditions.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the process generally involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Iodoaminopotentidine primarily undergoes substitution reactions due to the presence of the iodine atom. These reactions can be used to modify the compound for various research purposes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the iodine atom under suitable conditions.
Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions depending on the experimental requirements.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Iodoaminopotentidine has several important applications in scientific research:
Histamine Receptor Studies: It is widely used as a radioligand to study the binding characteristics and distribution of histamine H2 receptors in various tissues.
Drug Development: The compound is used in the development and testing of new drugs targeting histamine receptors, particularly for conditions such as peptic ulcers and allergic reactions.
Neuropharmacology: Research involving this compound helps in understanding the role of histamine receptors in the brain and their involvement in neurological disorders.
Mechanism of Action
Iodoaminopotentidine exerts its effects by binding to histamine H2 receptors, which are G protein-coupled receptors involved in various physiological processes. Upon binding, it inhibits the action of histamine, thereby modulating activities such as gastric acid secretion, immune response, and neurotransmission . The molecular targets include the histamine H2 receptors, and the pathways involved are primarily related to cyclic AMP signaling .
Comparison with Similar Compounds
Aminopotentidine: A precursor to iodoaminopotentidine, used in similar research applications.
Cimetidine: Another histamine H2 receptor antagonist, commonly used in the treatment of peptic ulcers.
Ranitidine: Similar to cimetidine, used for its histamine H2 receptor antagonistic properties.
Uniqueness: this compound is unique due to its high affinity and selectivity for histamine H2 receptors, making it an excellent radioligand for detailed receptor studies . Its iodinated structure allows for easy detection and quantification in various experimental setups, providing a significant advantage over other similar compounds .
Properties
CAS No. |
126632-01-7 |
---|---|
Molecular Formula |
C26H34IN7O2 |
Molecular Weight |
603.5 g/mol |
IUPAC Name |
4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]-3-iodobenzamide |
InChI |
InChI=1S/C26H34IN7O2/c27-23-17-21(8-9-24(23)29)25(35)30-11-12-32-26(33-19-28)31-10-5-15-36-22-7-4-6-20(16-22)18-34-13-2-1-3-14-34/h4,6-9,16-17H,1-3,5,10-15,18,29H2,(H,30,35)(H2,31,32,33) |
InChI Key |
VJTYCMQYDRXNNY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N |
126632-01-7 | |
Synonyms |
I-APT iodoaminopotentidine N-(2-(4-amino-3-iodobenzamido)ethyl)-N'-cyano-N''(3-(3-(1-piperidinylmethyl)phenoxy)propyl)guanidine |
Origin of Product |
United States |
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